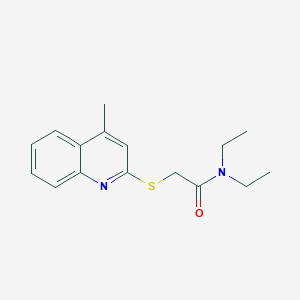
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves a multi-step process. One common method starts with the preparation of 4-methylquinoline, which is then subjected to a series of reactions to introduce the sulfanylacetamide group. The key steps include:
Nucleophilic Substitution:
Amidation: The formation of the acetamide group through a reaction with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanylacetamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-methylquinoline: A derivative with a methyl group at the 4-position.
N,N-diethyl-2-(4-methylquinolin-2-yl)acetamide: Similar but lacks the sulfanyl group.
Uniqueness
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of both the sulfanyl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-18(5-2)16(19)11-20-15-10-12(3)13-8-6-7-9-14(13)17-15/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWSHOMQEIVDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
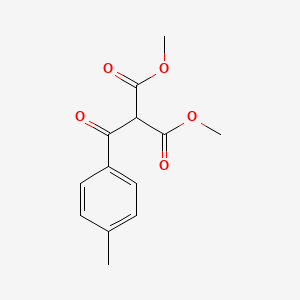
![1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770772.png)
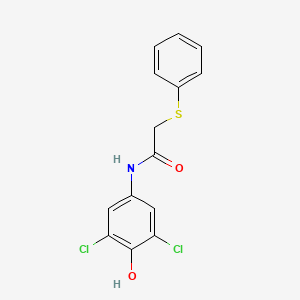
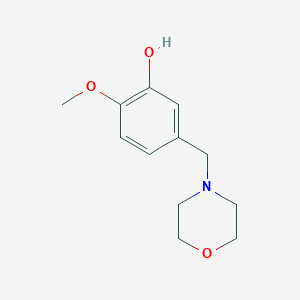
![METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE](/img/structure/B5770803.png)
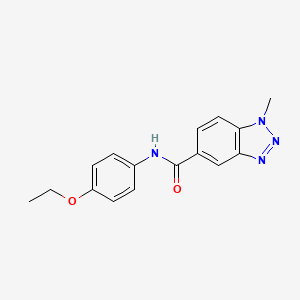
![3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B5770816.png)
![1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5770817.png)
![4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B5770826.png)
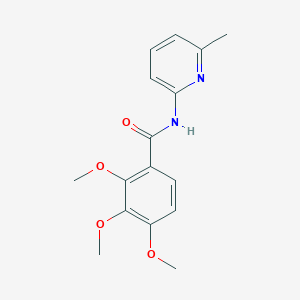
![5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione](/img/structure/B5770840.png)
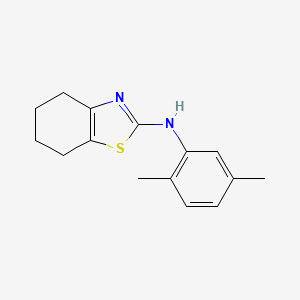
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5770849.png)
![N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B5770872.png)
